methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate
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Overview
Description
Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate, commonly known as methyl 3S-benzopyran-3-carboxylate, is a chemical compound with a molecular formula of C10H10O3. It is a white crystalline solid with a melting point of 189-190 °C and a boiling point of 352 °C. It is soluble in water, ethanol, and chloroform. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds.
Mechanism of Action
Methyl methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate-benzopyran-3-carboxylate acts as a proton acceptor, forming a stable carboxylate anion. This anion can then react with other molecules, leading to the formation of various compounds.
Biochemical and Physiological Effects
Methyl this compound-benzopyran-3-carboxylate has no known biochemical or physiological effects in humans or animals.
Advantages and Limitations for Lab Experiments
Methyl methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate-benzopyran-3-carboxylate is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to synthesize, making it an attractive choice for many researchers. However, it is not very stable and can easily decompose, so it should be stored in a cool, dry place and used as soon as possible after synthesis.
Future Directions
The use of methyl methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate-benzopyran-3-carboxylate as a starting material for the synthesis of various compounds has great potential for future research. It could be used to synthesize more complex molecules, such as peptides and proteins, as well as new pharmaceuticals and fragrances. It could also be used to create new dyes and pigments for use in a variety of industries. Additionally, further research into the biochemical and physiological effects of this compound could lead to new and improved treatments for various diseases and conditions.
Synthesis Methods
Methyl methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate-benzopyran-3-carboxylate can be synthesized by a variety of methods. The most common method is the condensation reaction of benzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and a catalyst. This reaction produces methyl this compound-benzopyran-3-carboxylate and ethyl acetate.
Scientific Research Applications
Methyl methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate-benzopyran-3-carboxylate is widely used in scientific research as a starting material for the synthesis of various compounds, such as pharmaceuticals, fragrances, and dyes. It is also used as a reagent in the synthesis of a variety of heterocyclic compounds.
properties
IUPAC Name |
methyl (3S)-3,4-dihydro-1H-isochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKJDSZBRPJUGP-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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